Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Carboxylate Group: This step often involves esterification reactions using ethyl alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The benzothiophene core can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[(2-hydroxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate
- Ethyl 3-{[(2-chlorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate
- Ethyl 3-{[(2-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate
Uniqueness
Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required.
Properties
IUPAC Name |
ethyl 3-[(2-methoxyphenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-3-25-19(21)17-18(14-9-5-7-11-16(14)26-17)27(22,23)20-12-13-8-4-6-10-15(13)24-2/h4-11,20H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOGFBOKRXIOJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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